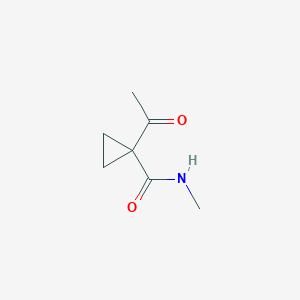
1-Acetyl-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is a chemical compound with the molecular formula C7H11NO2 It is characterized by a cyclopropane ring attached to a carboxamide group, with an acetyl group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) typically involves the reaction of cyclopropanecarboxylic acid with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Cyclopropanecarboxylic acid or cyclopropyl ketone.
Reduction: Cyclopropylamine or cyclopropanol.
Substitution: Various substituted cyclopropanecarboxamides.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Drug Development :
- This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity, making it valuable in drug discovery and development processes.
- Melatonin Receptor Agonists :
- Antidepressant Activity :
Synthetic Applications
- Organic Synthesis :
-
Synthesis Methods :
- The compound can be synthesized through several methods, including:
Case Studies and Research Findings
- A notable study involved synthesizing derivatives of this compound that demonstrated potent activity at melatonin receptors. The findings suggested that these derivatives could serve as potential candidates for developing new antidepressants .
- Another research highlighted the synthesis of N-methylcyclopropanecarboxamides, showcasing their utility in creating compounds with varied biological activities. The study emphasized the importance of structural modifications in enhancing pharmacological properties .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Methylcyclopropanecarboxamide | Cyclopropane ring with a methyl group on nitrogen | Lacks acetyl group; primarily used as an intermediate |
| Acetylcyclopropanecarboxylic acid | Cyclopropane ring with an acetyl group | More acidic; used in organic synthesis |
| N-Acetyl-N-methylcyclobutanecarboxamide | Cyclobutane instead of cyclopropane | Different ring structure; potential for different reactivity |
| 1-Methyl-2-acetylpyrrolidine | Pyrrolidine ring with an acetyl group | Different ring structure; potential neuroactive properties |
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxamide: Lacks the acetyl and methyl groups, resulting in different chemical properties and reactivity.
1-Acetylcyclopropanecarboxamide: Similar structure but without the N-methyl group.
N-Methylcyclopropanecarboxamide: Similar structure but without the acetyl group.
Uniqueness
Cyclopropanecarboxamide, 1-acetyl-N-methyl-(9CI) is unique due to the presence of both acetyl and methyl groups attached to the nitrogen atom, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
116195-49-4 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-acetyl-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(3-4-7)6(10)8-2/h3-4H2,1-2H3,(H,8,10) |
Clé InChI |
ZSKKVJFSOPRHIC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1)C(=O)NC |
SMILES canonique |
CC(=O)C1(CC1)C(=O)NC |
Synonymes |
Cyclopropanecarboxamide, 1-acetyl-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















